7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one
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Overview
Description
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a chemical compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-(indol-3-yl)maleimides and (indol-2-yl)diphenylmethanols in the presence of p-toluenesulfonic acid (p-TsOH) in chloroform. This reaction promotes the formation of the cyclopenta[b]indole structure through a formal [4+3] cycloaddition and rearrangement of the maleimide motif .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives
Scientific Research Applications
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features
Mechanism of Action
The mechanism of action of 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
7-methoxyindole: A simpler indole derivative with a methoxy group at the 7-position.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group and additional functional groups.
Harmine: A naturally occurring indole alkaloid with a methoxy group and additional structural features .
Uniqueness
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its cyclopenta[b]indole core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUUAVJKWUJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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